molecular formula C11H21NO2 B13329358 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B13329358
M. Wt: 199.29 g/mol
InChI Key: OHGIEOGLPOWYEA-UHFFFAOYSA-N
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Description

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with a cyclopentylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran derivatives with cyclopentylamine under controlled conditions. For example, the reaction of 4-hydroxymethyl-tetrahydropyran with cyclopentylamine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the cyclopentylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]oxan-4-ol

InChI

InChI=1S/C11H21NO2/c13-11(5-7-14-8-6-11)9-12-10-3-1-2-4-10/h10,12-13H,1-9H2

InChI Key

OHGIEOGLPOWYEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2(CCOCC2)O

Origin of Product

United States

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